

spectroscopic analysis of 4-phenylcoumarin (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 4-Phenylcoumarin

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Spectroscopic Analysis of 4-Phenylcoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **4-phenylcoumarin** (4-phenyl-2H-chromen-2-one), a key scaffold in medicinal chemistry. This document details the characterization of **4-phenylcoumarin** using Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide includes structured data tables, detailed experimental protocols, and visualizations to aid in the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **4-phenylcoumarin**, ^1H and ^{13}C NMR provide definitive information about the placement of the phenyl group and the substitution pattern on the coumarin core.

^1H NMR Spectral Data

The ^1H NMR spectrum of **4-phenylcoumarin** exhibits distinct signals for the vinylic, aromatic, and phenyl protons. The chemical shifts and coupling constants are crucial for assigning each proton to its specific position in the molecule.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~6.3	s	-
H-5	~7.6	dd	J = 7.8, 1.6 Hz
H-6	~7.3	td	J = 7.5, 1.1 Hz
H-7	~7.4	td	J = 7.8, 1.6 Hz
H-8	~7.3	dd	J = 8.2, 1.1 Hz
H-2', H-6'	~7.5	m	-
H-3', H-4', H-5'	~7.4	m	-

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about each unique carbon atom in **4-phenylcoumarin**. The chemical shifts are indicative of the electronic environment of each carbon.

Carbon Assignment	Chemical Shift (δ , ppm)
C-2 (C=O)	~160.8
C-3	~115.5
C-4	~155.1
C-4a	~119.5
C-5	~127.9
C-6	~124.3
C-7	~132.0
C-8	~116.8
C-8a	~153.9
C-1'	~134.5
C-2', C-6'	~128.8
C-3', C-5'	~129.5
C-4'	~128.4

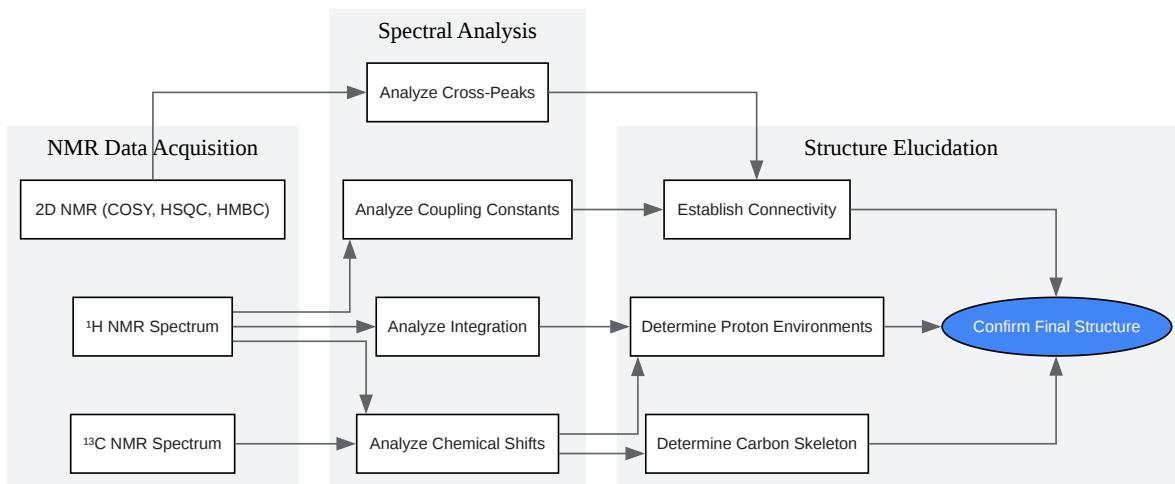
Note: Assignments are based on typical chemical shift ranges for coumarins and phenyl-substituted aromatic systems. Definitive assignment often requires 2D NMR experiments.

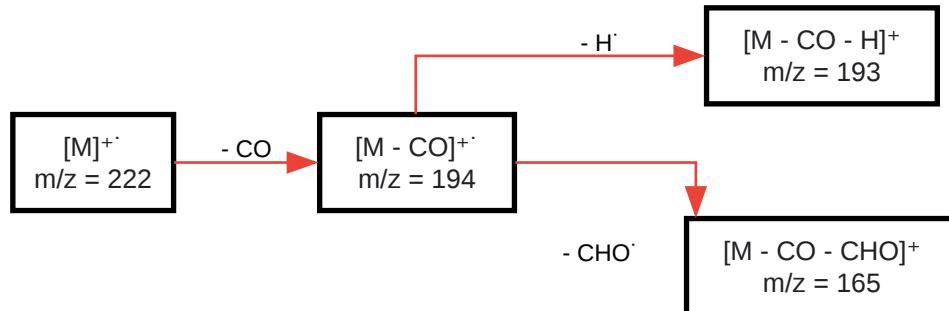
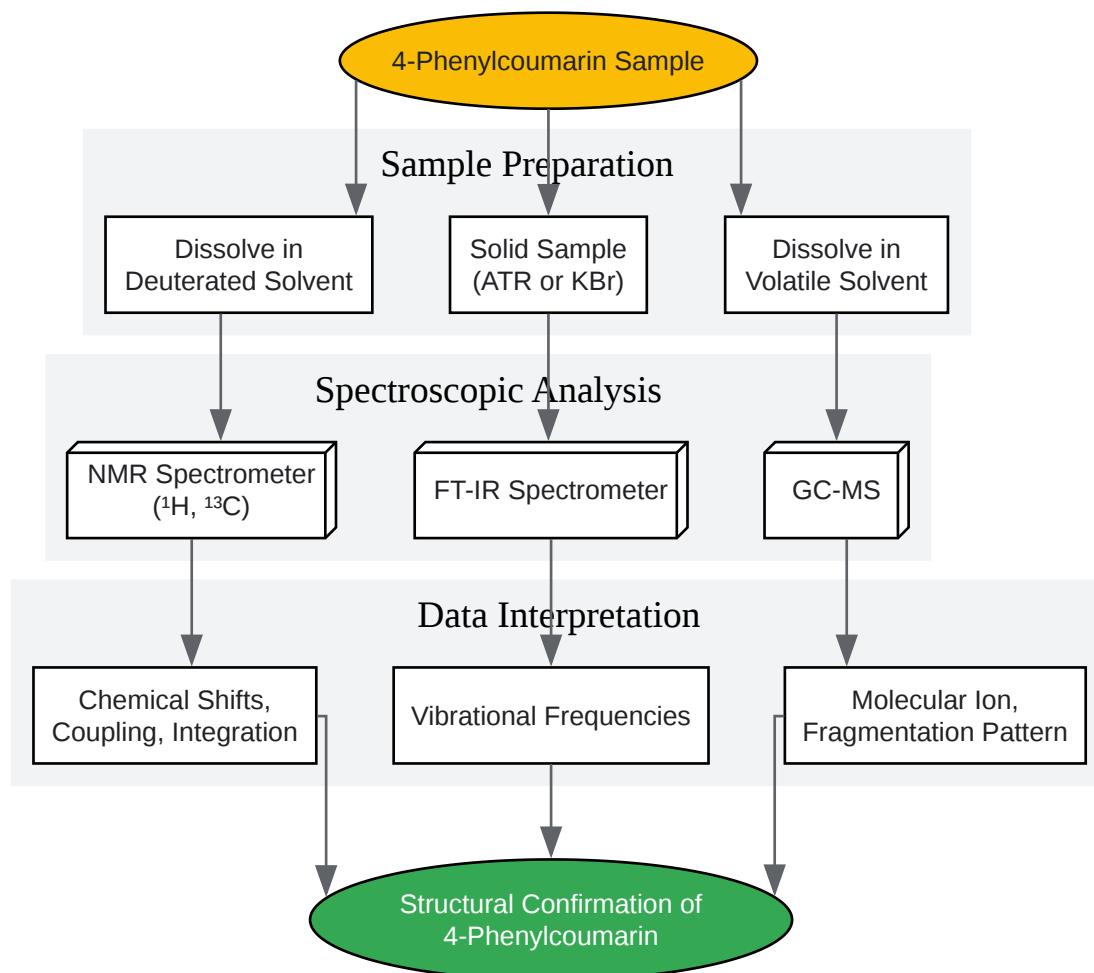
Experimental Protocol for NMR Analysis

A general protocol for obtaining high-quality NMR spectra of **4-phenylcoumarin** is as follows:

- Sample Preparation:
 - Accurately weigh 5-10 mg of purified **4-phenylcoumarin**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry vial.[1]

- Filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube to remove any particulate matter.[2]
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Instrument Setup:
 - Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - Tune and shim the instrument to ensure a homogeneous magnetic field.
- ^1H NMR Acquisition:
 - Acquire a standard one-pulse ^1H NMR spectrum.
 - Set a spectral width of approximately -2 to 12 ppm.
 - Acquire 16-64 scans to achieve a good signal-to-noise ratio.[1]
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Set a spectral width of approximately 0 to 200 ppm.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C .[1]
 - DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of CH, CH_2 , and CH_3 signals.





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References

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